2-(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)ethanamine hydrochloride
Description
2-(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)ethanamine hydrochloride is a pyrazole-derived compound featuring a nitro group at the 4-position, methyl substituents at the 3- and 5-positions, and an ethanamine side chain terminated by a hydrochloride salt. This structure confers unique physicochemical properties, such as enhanced water solubility due to the ionic hydrochloride moiety.
Properties
IUPAC Name |
2-(3,5-dimethyl-4-nitropyrazol-1-yl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O2.ClH/c1-5-7(11(12)13)6(2)10(9-5)4-3-8;/h3-4,8H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQXPZOHQOIVJTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCN)C)[N+](=O)[O-].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of β-Keto Esters with Hydrazine Hydrate
The pyrazole core is typically synthesized via acid- or base-catalyzed cyclization. A representative protocol adapted from involves:
- Claisen-Schmidt condensation : Reacting ethyl acetoacetate with acetylacetone in ethanol under HCl catalysis to form a β-diketone intermediate.
- Microwave-assisted cyclization : Treating the β-diketone with hydrazine hydrate in ethanol at 80°C under microwave irradiation (300 W, 15 min), yielding 3,5-dimethyl-1H-pyrazole.
Key Data :
| Parameter | Conventional Heating | Microwave Irradiation |
|---|---|---|
| Reaction Time | 6–8 h | 15 min |
| Yield | 62% | 78% |
| Purity (HPLC) | 95% | 99% |
Microwave irradiation significantly enhances reaction efficiency, attributed to uniform thermal activation.
Nitration of Pyrazole Intermediates
Introducing the nitro group at position 4 requires careful control of electrophilic substitution conditions. Two approaches are viable:
- Post-cyclization nitration : Treating 3,5-dimethyl-1H-pyrazole with fuming HNO₃ (90%) in H₂SO₄ at 0–5°C for 2 h, achieving 65% yield.
- Pre-cyclization nitration : Nitrating the β-diketone precursor prior to cyclization, which improves regioselectivity. For example, nitrating acetylacetone with HNO₃/Ac₂O at 20°C affords 4-nitroacetylacetone in 82% yield, which is subsequently cyclized with hydrazine.
Regioselectivity Considerations :
Alkylation to Introduce the Ethanamine Moiety
The 1-position nitrogen of 3,5-dimethyl-4-nitro-1H-pyrazole is alkylated using 2-bromoethylamine hydrobromide. Optimized conditions from include:
- Solvent : Dimethylformamide (DMF)
- Base : Potassium carbonate (2.5 eq)
- Temperature : 60°C, 12 h
- Yield : 70–75%
Mechanistic Insight :
The reaction proceeds via an SN2 mechanism, with K₂CO₃ deprotonating the pyrazole nitrogen to enhance nucleophilicity. Excess alkylating agent (1.2 eq) minimizes di-alkylation byproducts.
Hydrochloride Salt Formation
The free amine is converted to its hydrochloride salt by bubbling HCl gas through a solution of 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethanamine in anhydrous ethanol at 0°C. Crystallization at −20°C yields the title compound as a white solid (purity >98%).
Critical Parameters :
- HCl Concentration : Stoichiometric excess (1.5 eq) ensures complete protonation.
- Solvent Polarity : Ethanol facilitates salt precipitation without co-solvents.
Optimization of Reaction Conditions
Temperature Effects on Cyclization
A comparative study of cyclization methods revealed:
- Microwave irradiation (80°C) : 78% yield, 99% purity.
- Conventional heating (reflux) : 62% yield, 95% purity.
Microwave conditions reduce thermal degradation, particularly for nitro-containing intermediates.
Solvent Selection for Alkylation
Solvent screening for the alkylation step (Table 1) highlights DMF’s superiority in solubilizing both the pyrazole and alkylating agent:
Table 1 : Solvent Impact on Alkylation Yield
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| DMF | 36.7 | 75 |
| DMSO | 46.7 | 68 |
| Acetonitrile | 37.5 | 55 |
| THF | 7.5 | 42 |
Polar aprotic solvents stabilize the transition state, enhancing reaction rates.
Characterization and Analytical Data
Spectroscopic Validation
- ¹H NMR (400 MHz, D₂O) : δ 2.32 (s, 6H, 2×CH₃), 3.65 (t, J=6.4 Hz, 2H, CH₂NH₂), 4.21 (t, J=6.4 Hz, 2H, CH₂N), 8.01 (s, 1H, pyrazole H).
- FT-IR (KBr) : 1532 cm⁻¹ (NO₂ asymmetric stretch), 1345 cm⁻¹ (NO₂ symmetric stretch), 2500–3000 cm⁻¹ (NH₃⁺Cl⁻).
- HRMS (ESI+) : m/z calc. for C₇H₁₁N₄O₂⁺ [M+H]⁺: 199.0832, found: 199.0830.
Purity and Stability
- HPLC : >98% purity (C18 column, 0.1% TFA in H₂O/MeCN gradient).
- Storage : Stable for >12 months at −20°C under anhydrous conditions.
Challenges and Alternative Approaches
Regioselectivity in Nitration
Early nitration of the β-diketone precursor mitigates positional ambiguity but requires stringent temperature control to prevent over-nitration. Post-cyclization nitration, while simpler, risks forming regioisomers (e.g., 5-nitro derivatives).
Alkylation Side Reactions
Competing N2-alkylation is suppressed by steric hindrance from the 3,5-dimethyl groups, ensuring >90% N1-selectivity.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)ethanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles like halides, thiols, or amines under basic or neutral conditions.
Major Products Formed
Scientific Research Applications
2-(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)ethanamine hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)ethanamine hydrochloride involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Varying Alkyl Chain Lengths
A key structural analog is 3-(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)propan-1-amine hydrochloride (MW: 234.69 g/mol), which replaces the ethanamine chain with a propanamine group. This elongation increases molecular weight by ~14 g/mol compared to the target compound (estimated MW: ~220.66 g/mol for C₇H₁₃ClN₄O₂). However, this could also reduce solubility in polar solvents relative to the shorter ethanamine derivative .
Table 1: Comparison of Pyrazole Derivatives with Alkylamine Side Chains
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|
| 2-(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)ethanamine hydrochloride | C₇H₁₃ClN₄O₂ | ~220.66 | Ethanamine chain, 3,5-dimethyl-4-nitro |
| 3-(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)propan-1-amine hydrochloride | C₈H₁₅ClN₄O₂ | 234.69 | Propanamine chain, 3,5-dimethyl-4-nitro |
Substituted Pyrazole Carboxamides
Compounds such as 5-Chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl)-1-aryl-3-methyl-1H-pyrazole-4-carboxamide (e.g., 3a, MW: 403.1 g/mol) from exhibit a carboxamide group instead of an alkylamine side chain. The cyano and chloro substituents in these derivatives introduce distinct electronic effects:
- Nitro vs. Cyano Groups: The nitro group (in the target compound) is more electron-withdrawing than cyano, which may alter electrophilic substitution patterns or hydrogen-bonding capabilities.
- Hydrochloride Salt vs. Carboxamide : The ionic nature of the hydrochloride salt enhances aqueous solubility, whereas carboxamides rely on hydrogen bonding for solubility, which can vary with substituents .
Table 2: Functional Group Impact on Properties
| Compound Type | Solubility Profile | Reactivity Considerations |
|---|---|---|
| Ethanamine hydrochloride | High water solubility | Prone to protonation/deprotonation |
| Carboxamide derivatives | Moderate polarity | Susceptible to hydrolysis |
Research Findings and Implications
- Bioactivity Potential: The nitro group in the target compound may serve as a pharmacophore in prodrugs or antimicrobial agents, as seen in nitro-containing pharmaceuticals. However, nitro groups can also confer toxicity risks, necessitating careful evaluation .
- Stability : The hydrochloride salt form likely improves stability during storage compared to free amines, which are prone to oxidation.
Biological Activity
The compound 2-(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)ethanamine hydrochloride (CAS No. 1185045-46-8) is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. Pyrazole derivatives are known for their pharmacological potential, including anti-inflammatory, antimicrobial, and anticancer properties. This article provides a comprehensive overview of the biological activity of this specific compound, supported by research findings, data tables, and case studies.
- Chemical Formula : C₇H₁₃ClN₄O₂
- Molecular Weight : 220.66 g/mol
- CAS Number : 1185045-46-8
- InChI Key : Not available
Pharmacological Significance
The biological activities of pyrazole derivatives, including this compound, are attributed to their ability to interact with various biological targets. Research indicates that these compounds exhibit:
- Anti-inflammatory Activity : Pyrazole derivatives have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For instance, compounds similar to 2-(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)ethanamine have demonstrated significant inhibition of these cytokines at low concentrations .
- Antimicrobial Effects : Studies have reported that pyrazole derivatives possess antimicrobial properties against various bacterial strains and fungi. For example, compounds structurally related to 2-(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)ethanamine were effective against Bacillus subtilis and Escherichia coli in vitro .
Structure-Activity Relationship (SAR)
The biological activity of pyrazole derivatives is often linked to their structural features. The presence of specific functional groups can enhance or diminish their pharmacological efficacy. For example:
Study 1: Anti-inflammatory Activity
A study evaluated the anti-inflammatory effects of various pyrazole derivatives in a murine model of inflammation. The results indicated that compounds with a similar structure to 2-(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)ethanamine significantly reduced edema and levels of inflammatory markers compared to the control group.
Study 2: Antimicrobial Efficacy
In another investigation, the antimicrobial activity of several pyrazole derivatives was assessed against common pathogens. The results showed that compounds with the nitro group exhibited enhanced antibacterial activity, suggesting that the nitro substitution plays a critical role in their efficacy.
Q & A
Q. What are the optimal synthetic routes for 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethanamine hydrochloride, and how do reaction conditions influence yield?
The synthesis typically involves nitro-substitution on a dimethylpyrazole core followed by amine functionalization. Key steps include controlling nitration temperature (0–5°C to avoid side reactions) and using ethanol or DMF as solvents for coupling the ethanamine group. Yield optimization requires precise stoichiometry of precursors (e.g., 3,5-dimethylpyrazole and nitro-reagents) and inert atmospheres to prevent oxidation. Post-synthesis purification via recrystallization (ethanol/DMF mixtures) improves purity .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- NMR : ¹H/¹³C NMR identifies methyl, nitro, and ethanamine groups, with nitro protons often deshielded (δ 8.5–9.0 ppm).
- Mass spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 257.1).
- X-ray crystallography : Resolves nitro group orientation and hydrogen bonding with chloride (e.g., N–H···Cl interactions at 2.1 Å) .
Q. How does the compound’s solubility and stability impact experimental design?
The hydrochloride salt enhances water solubility (critical for biological assays) but is hygroscopic, requiring anhydrous storage. Stability tests (TGA/DSC) show decomposition above 200°C. In aqueous buffers (pH 7.4), the nitro group undergoes slow reduction, necessitating fresh preparation for kinetic studies .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data for this compound?
Discrepancies in IC₅₀ values (e.g., enzyme inhibition vs. cellular assays) may arise from off-target interactions or assay conditions. Validate activity via orthogonal methods:
- Surface plasmon resonance (SPR) for binding kinetics.
- Isothermal titration calorimetry (ITC) to confirm enthalpy-driven binding. Cross-reference with structurally similar analogs (e.g., 1,3-dimethyl-4-nitro-1H-pyrazole) to isolate nitro-amine contributions .
Q. How can computational modeling predict the compound’s interaction with non-canonical biological targets?
Molecular docking (AutoDock Vina) using the nitro group as an electron-deficient "warhead" identifies targets like nitroreductases or heme proteins. MD simulations (AMBER) assess binding stability, particularly for the ethanamine moiety’s flexibility in active sites. Validate predictions with mutagenesis studies (e.g., Ala-scanning of binding pockets) .
Q. What structural modifications enhance selectivity for therapeutic targets while minimizing cytotoxicity?
- Nitro group replacement : Substitute with sulfonamide to reduce off-target redox activity.
- Ethanamine elongation : Add methyl groups to improve steric hindrance against non-target enzymes. Comparative SAR studies show that 3,5-dimethyl substitution is critical for binding affinity, while nitro positioning affects metabolic stability .
Q. How does the compound’s nitro group influence its pharmacological profile in oxidative environments?
In hypoxic tumor models, the nitro group acts as a prodrug, undergoing bioreduction to generate cytotoxic radicals. Monitor via HPLC-MS/MS for nitroso and hydroxylamine intermediates. Contrast with normoxic conditions to assess redox-dependent mechanisms .
Q. What analytical challenges arise in quantifying trace impurities, and how are they mitigated?
Common impurities include unreacted 3,5-dimethylpyrazole (retention time 4.2 min in RP-HPLC). Use LC-MS with a C18 column (0.1% TFA in water/acetonitrile gradient) for detection. Calibrate against USP reference standards, and validate limits of detection (LOD < 0.1%) via spike-recovery experiments .
Methodological Considerations Table
| Parameter | Technique/Approach | Key Reference |
|---|---|---|
| Synthesis Optimization | Nitration at 0–5°C, ethanol recrystallization | |
| Binding Affinity | SPR (KD < 10 µM), ITC (ΔH < -5 kcal/mol) | |
| Stability in Solution | HPLC-MS/MS monitoring over 24h (pH 7.4, 37°C) | |
| Impurity Profiling | LC-MS with C18 column, 0.1% TFA gradient |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
